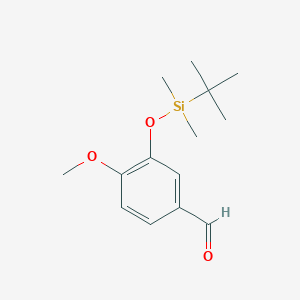

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE

Description

The exact mass of the compound 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTUEPCRTPXDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326892 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97315-18-9 | |

| Record name | 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (CAS 97315-18-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Silyl Ethers in Complex Synthesis

In the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic use of protecting groups is a cornerstone of success. Among these, silyl ethers, and specifically the tert-butyldimethylsilyl (TBDMS) group, have emerged as indispensable tools. The TBDMS ether of isovanillin, 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde, exemplifies the utility of this strategy. This compound serves as a pivotal intermediate, masking a reactive phenol to allow for selective transformations at other sites of the molecule. Its robust nature, coupled with straightforward introduction and removal, makes it a valuable asset in the synthesis of complex targets, most notably stilbene derivatives, which are of significant interest for their diverse biological activities. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, grounded in established chemical principles and practices.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use and characterization.

| Property | Value | Source |

| CAS Number | 97315-18-9 | N/A |

| Molecular Formula | C₁₄H₂₂O₃Si | |

| Molecular Weight | 266.41 g/mol | |

| Appearance | Pale Brown Oil | |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol |

Spectroscopic Data for Structural Elucidation

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is crucial for confirming the carbon framework. Key expected signals include the aldehyde carbonyl carbon around 191 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon around 55 ppm, and the carbons of the TBDMS group, with the quaternary carbon of the tert-butyl group appearing around 26 ppm and the methyl carbons around -4 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1690-1710 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and silyl ether groups will appear in the 1000-1300 cm⁻¹ region. The Si-C and Si-O bonds also give rise to characteristic absorptions.

-

MS (Mass Spectrometry): The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum for the "Isovanillin, TBDMS derivative".[1] The molecular ion peak (M⁺) is expected at m/z 266. The spectrum will also show characteristic fragments, including a prominent peak at m/z 209, corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a hallmark of TBDMS ethers.

Synthesis and Purification: A Robust and Scalable Protocol

The synthesis of this compound is a straightforward and high-yielding procedure involving the selective protection of the phenolic hydroxyl group of isovanillin.

Reaction Scheme: Silylation of Isovanillin

Caption: Silylation of Isovanillin to yield the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on the well-established Corey procedure for the silylation of alcohols and phenols.[2]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isovanillin (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and imidazole salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product, a pale brown oil, can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a protected building block for the synthesis of more complex molecules, particularly stilbene derivatives, which exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The TBDMS group effectively masks the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde functionality.

Key Application: Synthesis of Stilbene Derivatives via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[4] In this context, this compound can be reacted with a suitable phosphonium ylide to generate a stilbene backbone.

Reaction Scheme: Wittig Reaction for Stilbene Synthesis

Caption: General scheme for the synthesis of stilbenes via the Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction

This protocol provides a general framework for the Wittig reaction. The specific phosphonium salt and base will depend on the desired stilbene product.

Materials:

-

This compound (1.0 eq)

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt) (1.0 eq)

-

Strong base (e.g., sodium hydroxide, sodium methoxide)

-

Anhydrous solvent (e.g., dichloromethane, methanol, DMF)

-

Deionized water

-

Saturated aqueous sodium bisulfite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

95% Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare the phosphonium ylide by reacting the phosphonium salt with a strong base in an appropriate anhydrous solvent. For example, stir benzyltriphenylphosphonium chloride with sodium hydroxide in dichloromethane.[5]

-

To the resulting ylide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, a mixture of (E)- and (Z)-stilbene isomers, can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to preferentially isolate the more stable trans-isomer.[6]

Deprotection: Regenerating the Phenolic Hydroxyl Group

A crucial step in any protecting group strategy is the efficient and clean removal of the protecting group to unveil the original functionality. The TBDMS group is typically cleaved using a source of fluoride ions, with tetra-n-butylammonium fluoride (TBAF) being the most common reagent.[7]

Reaction Scheme: TBDMS Deprotection

Caption: Deprotection of the TBDMS ether using TBAF.

Detailed Experimental Protocol: Deprotection

This protocol outlines a standard procedure for the TBAF-mediated deprotection of a TBDMS ether.[8][9]

Materials:

-

This compound (or its stilbene derivative) (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Dilute the reaction mixture with dichloromethane or diethyl ether and transfer to a separatory funnel. Quench the reaction by adding water.[9]

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure deprotected compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Intermediate for Advanced Synthesis

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, robust nature, and the ease with which the protecting group can be removed make it an ideal choice for multi-step syntheses of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel stilbene-based therapeutics and other advanced chemical entities.

References

-

National Institute of Standards and Technology. (n.d.). Isovanillin, TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).

- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, SP132. DOI: 10.1039/SP132

-

National Center for Biotechnology Information. (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

- Saeed, A., & Shahzad, D. (2016). Synthetic approaches toward stilbenes and their related structures. Journal of the Iranian Chemical Society, 13(10), 1839-1875.

- BenchChem. (2025).

-

Common Organic Chemistry Reagents. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.

-

Koh, J. T. (n.d.). Chem 333 Lab Experiment 9 The Wittig Reaction With Chemiluminescence!. University of Delaware. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride.

- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 9(4), 595–598.

- Becker, H. D. (1983). Synthesis of stilbenes. In S. Patai (Ed.), The Chemistry of Double-bonded Functional Groups, Part 1 (pp. 203-234). John Wiley & Sons.

- Schertl, P. (1992). Synthese und spektroskopische Untersuchung von Stilbenen und Stilben-Analoga. Ph.D. Thesis, University of Regensburg.

Sources

- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN103145527B - Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl benzaldehyde - Google Patents [patents.google.com]

- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | C14H22O3Si | CID 359558 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Protective Role

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of intermediates is paramount. 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde, a silyl ether derivative of isovanillin, represents more than a simple protected aldehyde. It is a key building block engineered for stability and specific reactivity, enabling complex molecular constructions that would otherwise be inefficient or unfeasible. This guide provides an in-depth examination of its molecular characteristics, the rationale behind its synthesis, detailed experimental protocols, and its critical applications, particularly in the synthesis of bioactive stilbenoid compounds.

Core Molecular Profile

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is primarily characterized by the robust tert-butyldimethylsilyl (TBDMS) protecting group attached to the phenolic oxygen of isovanillin.

| Property | Value | Source(s) |

| Molecular Weight | 266.41 g/mol | [1] |

| Molecular Formula | C₁₄H₂₂O₃Si | [1] |

| CAS Number | 97315-18-9 | [1] |

| Appearance | Pale Brown Oil | |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | [1] |

| Common Synonyms | Isovanillin, TBDMS derivative; 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether; NSC 620549 | [1] |

The "Why": Justification for TBDMS Protection in Synthesis

The deliberate choice to convert isovanillin to its TBDMS ether is a strategic decision rooted in the principles of protecting group chemistry. The TBDMS group is not merely a placeholder; its chemical properties are integral to the success of subsequent synthetic steps.

Pillar 1: Steric Hindrance and Enhanced Stability The defining feature of the TBDMS group is the bulky tert-butyl substituent on the silicon atom. This steric bulk provides a formidable shield around the silyloxy bond, impeding the approach of nucleophiles or acids that would otherwise cleave the protecting group.[2] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their trimethylsilyl (TMS) ether counterparts.[2] This exceptional stability makes this compound resilient to a wide array of reaction conditions—including organometallic additions, reductions, and mild oxidations—that would be incompatible with a free phenol or a more labile protecting group.

Pillar 2: Enabling Nucleophilic Attack at the Aldehyde The primary synthetic application of this molecule is to serve as an electrophile in reactions like the Wittig olefination to form stilbenes.[3][4] The acidic proton of the phenolic hydroxyl group in the parent isovanillin would interfere with the strongly basic conditions required to generate the necessary phosphorus ylides. By protecting the phenol as a stable TBDMS ether, the aldehyde is unmasked as the sole reactive site for nucleophilic attack, ensuring high yields and chemoselectivity in carbon-carbon bond formation.

Caption: Logical workflow for the use of TBDMS protection.

Synthesis Protocol: Silylation of Isovanillin

This protocol describes a standard, reliable method for the synthesis of this compound from isovanillin. The procedure's trustworthiness stems from its use of well-established reagents known for high efficiency in protecting phenolic hydroxyl groups.[2]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Deionized Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve isovanillin (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (isovanillin) is fully consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This removes residual DMF and imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a pale brown oil, is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Application in Drug Development: A Gateway to Stilbenoids

The primary utility of this compound in drug development is as a precursor to stilbenoids. Stilbenes are a class of polyphenolic compounds possessing a 1,2-diphenylethylene core and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4]

The Wittig reaction is a cornerstone method for stilbene synthesis, providing a reliable route to the central double bond.[3][5] The TBDMS-protected aldehyde is an ideal substrate for this transformation.

Analytical Characterization and Safety

Analytical Data:

-

Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook confirms the identity of "Isovanillin, TBDMS derivative" through its mass spectrum and gas chromatography data, providing a key analytical fingerprint for this compound. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include the aldehyde proton (~9.8 ppm), aromatic protons (6.9-7.5 ppm), the methoxy group singlet (~3.9 ppm), and the characteristic signals for the TBDMS group: a singlet for the six methyl groups (~0.2 ppm) and a singlet for the nine tert-butyl protons (~1.0 ppm).

-

¹³C NMR: Key resonances are expected for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-155 ppm), the methoxy carbon (~56 ppm), and the TBDMS carbons (tert-butyl quaternary carbon ~26 ppm, tert-butyl methyl carbons ~18 ppm, and silicon-attached methyl carbons ~ -4 ppm).

-

Safety and Handling: While specific hazard data for this compound is limited, prudent laboratory practices should be followed based on its structure and the properties of its precursors.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation of the silyl ether.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids, which can cleave the silyl ether group.

Conclusion

This compound is a strategically designed intermediate that leverages the stability of the TBDMS protecting group to facilitate complex organic syntheses. Its primary role as a robust building block for the construction of stilbenoids and other pharmacologically relevant molecules makes it an invaluable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties and the rationale for its use is essential for its effective application in the synthesis of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 359558, 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- Sarma, B., & Prajapati, D. (2009). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Journal of the Indian Chemical Society, 86(9), 954-957.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 14, 2026, from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved January 14, 2026, from [Link]

- Saleem, M., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Journal of the Iranian Chemical Society, 14(11), 2329-2362.

- Surovi, M., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2), 922-928.

-

Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. Retrieved January 14, 2026, from [Link]

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

- Sharma, R., & Kumar, V. (Eds.). (2019).

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Isovanillin, TBDMS derivative. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For: .... Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal growth and FTIR, NMR, SHG studies of 4-methoxy benzaldehyde- N-methyl-4-stilbazolium tosylate (MBST). Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | C14H22O3Si | CID 359558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Isovanillin, TBDMS derivative [webbook.nist.gov]

An In-depth Technical Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (TBDMS-isovanillin) emerges as a pivotal intermediate, embodying the fusion of a versatile benzaldehyde scaffold with a robust silyl ether protecting group. This compound, a derivative of the naturally related isovanillin (3-hydroxy-4-methoxybenzaldehyde), provides a chemically stable yet readily cleavable handle that masks a reactive phenol. This masking allows for selective transformations at the aldehyde functionality without interference from the acidic phenolic proton.

This guide provides an in-depth exploration of this compound, designed for researchers and drug development professionals. We will delve into its physicochemical properties, provide field-proven protocols for its synthesis and deprotection, explore the reactivity of its core functional groups, and illustrate its application as a cornerstone building block in the synthesis of complex molecular architectures, such as anticancer stilbene derivatives.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in experimental design. This compound is typically a pale brown oil, soluble in common organic solvents like chloroform, dichloromethane, and methanol.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 97315-18-9 | [1][3] |

| Molecular Formula | C₁₄H₂₂O₃Si | [1][3] |

| Molecular Weight | 266.41 g/mol | [1][3] |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | [3] |

| Appearance | Pale Brown Oil | [2] |

| Synonyms | Isovanillin, TBDMS derivative; NSC 620549 | [1][3] |

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum was not identified during the literature survey, the expected spectroscopic data can be reliably predicted based on its structure and analysis of analogous compounds.[4][5][6]

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would feature several key signals. The aldehyde proton (-CHO) is expected to be the most downfield, appearing as a singlet around δ 9.8 ppm. The aromatic protons will present as a distinct pattern corresponding to a 1,2,4-trisubstituted benzene ring, likely in the δ 7.0-7.4 ppm region. The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.9 ppm. The TBDMS protecting group will be evident with a singlet at approximately δ 1.0 ppm for the nine equivalent protons of the tert-butyl group and a singlet around δ 0.2 ppm for the six equivalent protons of the two dimethylsilyl groups.

-

¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon of the aldehyde will be the most downfield signal, expected around δ 191 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with the carbons attached to the oxygen atoms (C-3 and C-4) being the most deshielded. The methoxy carbon is expected near δ 56 ppm. The silicon-bearing carbons of the TBDMS group will appear upfield, with the quaternary carbon of the tert-butyl group around δ 26 ppm and the methyl carbons around δ -4 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1685-1705 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region. The strong Si-O-C bond would produce a characteristic absorption around 1100-1250 cm⁻¹.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective protection of the phenolic hydroxyl group of isovanillin. The tert-butyldimethylsilyl (TBDMS) group is ideal for this purpose due to the high stability of the resulting silyl ether under a wide range of non-acidic conditions and its selective cleavage using fluoride-based reagents.[7]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of TBDMS-isovanillin.

Detailed Experimental Protocol: Silylation of Isovanillin

Causality: This protocol employs imidazole as a base. Imidazole serves a dual purpose: it acts as a mild base to deprotonate the acidic phenol, and it catalyzes the reaction by forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which is a more potent silylating agent than TBDMS-Cl itself. Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve all reactants and its high boiling point, although the reaction proceeds efficiently at room temperature.

-

Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add isovanillin (3-hydroxy-4-methoxybenzaldehyde) (10.0 g, 65.7 mmol).

-

Dissolution: Add anhydrous DMF (100 mL) and stir until the solid is completely dissolved.

-

Addition of Base: Add imidazole (11.2 g, 164.3 mmol, 2.5 equiv) to the solution. Stir for 10 minutes.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (11.9 g, 78.8 mmol, 1.2 equiv) portion-wise over 15 minutes. A white precipitate of imidazole hydrochloride may form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed (typically 4-12 hours).

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of TBDMS-isovanillin lies in the orthogonal reactivity of its two functional groups. The aldehyde can undergo a variety of transformations while the silyl ether remains intact, and subsequently, the phenol can be unmasked under specific, mild conditions.

A. Reactions of the Aldehyde Moiety: The Wittig Reaction

The aldehyde group is a versatile handle for carbon-carbon bond formation. The Wittig reaction is a cornerstone transformation that converts aldehydes into alkenes, a crucial step in the synthesis of stilbenes and other conjugated systems.[8][9] The electron-donating nature of the methoxy and siloxy groups on the aromatic ring can slightly decrease the electrophilicity of the aldehyde carbonyl, but the reaction proceeds efficiently.

Diagram of the Wittig Reaction

Caption: Key stages of the Wittig reaction for stilbene synthesis.

Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

Trustworthiness: This protocol is self-validating. The formation of the phosphorus ylide is accompanied by a distinct color change (often deep orange or red), providing visual confirmation of its generation before the aldehyde is added. The reaction is driven to completion by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equiv), dropwise. The solution will turn a deep color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography to separate the stilbene product from the triphenylphosphine oxide byproduct.

B. Cleavage of the TBDMS Protecting Group

The selective removal of the TBDMS group is crucial to revealing the final phenolic product. While various reagents can achieve this, fluoride ion sources are particularly effective due to the high affinity of fluoride for silicon.[7]

Diagram of Deprotection Workflow

Caption: General workflow for the deprotection of a TBDMS ether.

Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Expertise & Experience: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. It is commercially available as a 1M solution in THF, which is convenient but contains a small amount of water that can affect sensitive substrates. For highly sensitive applications, anhydrous TBAF or other fluoride sources like potassium bifluoride (KHF₂) may be preferred.[4] The protocol below uses the standard, reliable TBAF solution.

-

Dissolution: Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous THF in a plastic or Teflon vessel (fluoride can etch glass).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.

-

Monitoring: Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the final phenolic product.

Application in Multi-Step Synthesis: A Case Study

The utility of this compound is best demonstrated in the context of a multi-step synthesis. It serves as a key precursor for stilbene derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.

Diagram: Synthesis of a Combretastatin Analogue Precursor

Caption: Synthetic route to a stilbene phenol using TBDMS-isovanillin.

This synthetic pathway highlights the strategic value of TBDMS-isovanillin. The initial Wittig reaction constructs the core stilbene backbone, and the final deprotection step unmasks the phenol, a key functional group for biological activity in many combretastatin analogues. This modular approach allows for the synthesis of a library of related compounds by simply varying the phosphonium ylide used in the Wittig step.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its robust TBDMS protecting group allows for precise and selective manipulation of the aldehyde functionality, enabling the construction of complex molecules that would be challenging to access from unprotected isovanillin. The straightforward protocols for its synthesis and deprotection, combined with its utility in powerful C-C bond-forming reactions, solidify its role as an essential tool for researchers in drug discovery and materials science.

References

-

Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Available at: National Center for Biotechnology Information.[Link]

-

National Center for Biotechnology Information (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. PubChem Compound Summary.[Link]

-

University of California, Irvine (n.d.). A Solvent Free Wittig Reaction. Experimental Procedure.[Link]

-

Chemistry LibreTexts (2023). Wittig Reaction. Online Resource.[Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Spectral Data.[Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Spectral Data.[Link]

- Google Patents (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents (n.d.). US5786516A - Process for the preparation of isovanillin.

- Google Patents (n.d.). Process for preparing isovanillin - Patent 0758639.

-

University of Massachusetts Amherst (n.d.). The Wittig Reaction: Synthesis of Alkenes. Lab Manual.[Link]

-

EduBirdie (n.d.). The Wittig Reaction Lab Report. Sample Report.[Link]

- University of California, San Diego (n.d.). Solvent Free Wittig Reactions. Experimental Procedure.

-

Organic Chemistry Portal (n.d.). tert-Butyldimethylsilyl Ethers. Reaction Index.[Link]

-

National Center for Biotechnology Information (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. PubChem Compound Summary.[Link]

-

Biological Magnetic Resonance Bank (n.d.). bmse010130 4-methoxy Benzaldehyde. Entry Page.[Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Journal Supplement.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | C14H22O3Si | CID 359558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE synthesis from isovanillin

<-2>## An In-depth Technical Guide to the Synthesis of 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde from Isovanillin

Introduction: Strategic Protection in Complex Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic manipulation of functional groups is paramount. The selective protection of a hydroxyl group is a frequently encountered challenge, necessitating a robust and high-yielding methodology. This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate[1], from the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde)[2]. The protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether offers significant advantages due to its stability across a wide range of reaction conditions and its facile, selective removal when required[3][4][5]. This transformation is a cornerstone technique for researchers and drug development professionals engaged in multi-step synthetic campaigns where the reactivity of a phenolic proton would otherwise interfere with subsequent chemical transformations.

The Chemistry: Mechanism and Rationale

The core of this synthesis lies in the formation of a silyl ether. The TBDMS group, with its significant steric hindrance, provides a high degree of selectivity for less sterically encumbered hydroxyl groups[5]. In the case of isovanillin, the phenolic hydroxyl is the sole site of reaction.

Reaction Mechanism: The Role of Imidazole Catalysis

The silylation of the phenolic hydroxyl group of isovanillin with tert-butyldimethylsilyl chloride (TBDMSCl) is most effectively carried out in the presence of a base, typically imidazole.[6][7][8][9] The mechanism proceeds through the following key steps:

-

Activation of the Silylating Agent: Imidazole acts as a nucleophilic catalyst, attacking the silicon atom of TBDMSCl to form a highly reactive silylimidazolium intermediate. This step is crucial as it generates a more potent silylating agent than TBDMSCl itself.

-

Deprotonation of the Phenol: A second equivalent of imidazole functions as a base, deprotonating the phenolic hydroxyl group of isovanillin to form a phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide, a strong nucleophile, attacks the silicon atom of the silylimidazolium intermediate.

-

Product Formation and Catalyst Regeneration: This nucleophilic attack results in the formation of the desired this compound and regenerates the imidazole catalyst.

The use of an polar aprotic solvent like N,N-dimethylformamide (DMF) is preferred as it effectively solubilizes the reagents and facilitates the reaction.[6][7]

Caption: Reaction mechanism for the silylation of isovanillin.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Reagent and Solvent Specifications

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Isovanillin | C₈H₈O₃ | 152.15 | 10.0 | 1.0 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 12.0 | 1.2 |

| Imidazole | C₃H₄N₂ | 68.08 | 25.0 | 2.5 |

| DMF (anhydrous) | C₃H₇NO | 73.09 | - | - |

| Diethyl ether | C₄H₁₀O | 74.12 | - | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add isovanillin (1.52 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.81 g, 12.0 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.[6]

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL) to remove residual DMF and imidazole.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil or low-melting solid.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aldehyde proton (~9.8 ppm), aromatic protons (multiplets between 6.9-7.5 ppm), the methoxy group (~3.9 ppm), and the tert-butyl and dimethylsilyl protons (~1.0 and ~0.2 ppm, respectively).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the carbons of the TBDMS group.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching frequency for the aldehyde and the absence of a broad O-H stretch from the starting isovanillin.

Process Optimization and Troubleshooting

While the described protocol is robust, certain parameters can be optimized, and potential issues can be addressed.

| Issue | Potential Cause | Troubleshooting Action |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer duration. Gentle heating (e.g., 40-50 °C) can be applied if necessary.[6] |

| Impure or wet reagents/solvent. | Ensure all reagents are of high purity and the solvent is anhydrous. | |

| Low Yield | Inefficient extraction or purification. | Perform multiple extractions and optimize the mobile phase for column chromatography. |

| Formation of byproducts. | Use the stoichiometric amounts of reagents as specified. Excess silylating agent can lead to purification challenges.[11] | |

| Difficulty in Purification | Co-elution of product and TBDMS-related impurities. | If the product is non-polar, consider deprotecting a small aliquot to a more polar alcohol for easier separation of non-polar impurities, then re-protecting.[11] |

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=diamond, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="TLC shows incomplete\nreaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Time [label="Reaction time > 24h?"]; Check_Reagents [label="Reagents/solvent\nanhydrous?"]; Check_Stoichiometry [label="Correct stoichiometry\nused?"]; Action_Time [label="Extend reaction time\nor gently heat", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Reagents [label="Use fresh, dry\nreagents/solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Stoichiometry [label="Re-run with correct\nstoichiometry", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Time; Check_Time -> Check_Reagents [label="Yes"]; Check_Time -> Action_Time [label="No"]; Action_Time -> Success; Check_Reagents -> Check_Stoichiometry [label="Yes"]; Check_Reagents -> Action_Reagents [label="No"]; Action_Reagents -> Success; Check_Stoichiometry -> Success [label="Yes"]; Check_Stoichiometry -> Action_Stoichiometry [label="No"]; Action_Stoichiometry -> Success; }

Caption: Decision workflow for troubleshooting common issues.

Deprotection Strategies

A key advantage of the TBDMS protecting group is its selective removal under mild conditions that often leave other protecting groups intact.[3] The most common method for deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6] Acidic conditions, such as acetic acid in a THF/water mixture, can also be employed for deprotection.[5] The choice of deprotection agent will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Conclusion

The synthesis of this compound from isovanillin via TBDMS protection is a highly efficient and reliable transformation. The methodology presented in this guide, grounded in established chemical principles and supported by practical insights, provides a robust framework for researchers and drug development professionals. The strategic use of the TBDMS protecting group, coupled with a thorough understanding of the reaction mechanism and potential troubleshooting pathways, empowers chemists to navigate complex synthetic routes with greater confidence and success.

References

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

-

Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC) - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (a) TBDMSCl, imidazole, DMF, N 2 , 20 • C, 4 h (91%). Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Ogilvie, K. K., & Thompson, E. A. (1978). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Nucleic Acids Research, 5(5), 1595–1605. [Link]

-

ResearchGate. (n.d.). Reagents and conditions. (i) TBDMSCl, imidazole, CH2Cl2, rt, 2 h. Retrieved from [Link]

-

PubChem. (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

-

ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). EP0758639A1 - Process for preparing isovanillin.

-

Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Chloride (TBS-Cl). Retrieved from [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Isovanillin, TBDMS derivative. Retrieved from [Link]

-

ResearchGate. (2015). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Isovanillin, TBDMS derivative [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectral data for the synthetically versatile intermediate, 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde. Primarily serving researchers, scientists, and professionals in drug development, this document offers a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. Beyond a mere presentation of data, this guide elucidates the underlying principles of spectral interpretation, providing field-proven insights into the experimental choices and validation of the presented data. Each section includes detailed experimental protocols, data summarization, and a thorough interpretation of the spectral features, all grounded in authoritative references.

Introduction

This compound, also known as Isovanillin TBDMS ether, is a key intermediate in the synthesis of various complex organic molecules, including stilbene derivatives.[1] Its structure combines a substituted aromatic ring with a bulky silyl ether protecting group, making a thorough understanding of its spectral properties essential for reaction monitoring, quality control, and structural confirmation. This guide aims to be a definitive resource for the spectral characterization of this compound.

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound.

Caption: A typical workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation: A solution of the compound is prepared at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate.

-

Gas Chromatography:

-

Injection: 1 µL of the sample solution is injected into the GC inlet, which is maintained at a temperature sufficient to ensure rapid volatilization (e.g., 250°C).

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Temperature Program: A temperature gradient is applied to the column to facilitate the separation of the analyte from any impurities. A typical program would start at a low temperature (e.g., 60°C), hold for a short period, and then ramp up to a higher temperature (e.g., 270°C) at a controlled rate (e.g., 10°C/min).[2]

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and also induces fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Mass Spectrum Data

The mass spectrum of this compound is available through the NIST Chemistry WebBook under its synonym, "Isovanillin, TBDMS derivative".[3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 266 | ~15 | [M]+• (Molecular Ion) |

| 251 | ~5 | [M - CH₃]+ |

| 209 | ~100 | [M - C(CH₃)₃]+ |

| 194 | ~20 | [M - C(CH₃)₃ - CH₃]+ |

| 193 | ~20 | [M - C(CH₃)₃ - H₂O]+ |

| 165 | ~10 | [M - C(CH₃)₃ - CO - H]+ |

| 73 | ~30 | [(CH₃)₂Si=OH]+ |

| 57 | ~40 | [C(CH₃)₃]+ |

Interpretation of the Mass Spectrum

The mass spectrum provides clear evidence for the structure of this compound.

-

Molecular Ion (M+•): The peak at m/z 266 corresponds to the molecular weight of the compound (C₁₄H₂₂O₃Si), confirming its elemental composition.[3] The presence of this peak, even at low intensity, is a critical piece of information.

-

Key Fragmentation Pathways: The fragmentation pattern is highly characteristic of a tert-butyldimethylsilyl (TBDMS) ether.

-

The most abundant fragment ion is observed at m/z 209 . This corresponds to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) from the molecular ion. This [M - 57]+ fragment is a hallmark of TBDMS-protected compounds and is often the base peak in their mass spectra.[4][5]

-

The peak at m/z 251 represents the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, likely from one of the silicon-methyl groups or the methoxy group.

-

Further fragmentation of the [M - 57]+ ion (m/z 209) can explain other observed peaks. For instance, the loss of a methyl group from this fragment gives rise to the peak at m/z 194 .

-

The ion at m/z 73 is characteristic of silyl ethers and is attributed to the [(CH₃)₂Si=OH]+ fragment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Caption: A standard workflow for acquiring NMR spectra.

Detailed Steps:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).[6][7] The use of a deuterated solvent is crucial as it prevents large solvent signals from obscuring the analyte's signals and provides a lock signal for the spectrometer.[8] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is "locked" onto the deuterium signal of the solvent to ensure the stability of the magnetic field during the experiment.

-

The magnetic field is "shimmed" to optimize its homogeneity, which results in sharp, well-resolved spectral lines.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9]

-

Predicted ¹H NMR Spectral Data

While an experimental spectrum is not publicly available, the ¹H NMR spectrum can be confidently predicted based on the known chemical shifts of its constituent functional groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.40 | Doublet | 1H | Aromatic proton (ortho to -CHO) |

| ~7.35 | Doublet of doublets | 1H | Aromatic proton (meta to -CHO, ortho to -OR) |

| ~6.95 | Doublet | 1H | Aromatic proton (ortho to -OMe) |

| ~3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~1.00 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~0.20 | Singlet | 6H | Dimethylsilyl protons (-Si(CH₃)₂) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton: The most downfield signal, a sharp singlet around δ 9.85 ppm , is characteristic of the aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons: The three protons on the benzene ring will appear in the range of δ 6.9-7.5 ppm . Their specific shifts and coupling patterns are determined by the electronic effects of the substituents. The proton ortho to the strongly electron-withdrawing aldehyde group will be the most deshielded.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected around δ 3.90 ppm , which is a typical chemical shift for aromatic methoxy groups.

-

TBDMS Protons: The bulky tert-butyldimethylsilyl protecting group gives rise to two distinct and highly characteristic signals in the upfield region of the spectrum.[10]

-

A large singlet integrating to nine protons around δ 1.00 ppm corresponds to the three equivalent methyl groups of the tert-butyl group.

-

Another sharp singlet, integrating to six protons, is expected at a very upfield position, around δ 0.20 ppm . This is characteristic of the two methyl groups directly attached to the silicon atom.

-

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~155 | Aromatic Carbon (C-OSi) |

| ~150 | Aromatic Carbon (C-OCH₃) |

| ~130 | Aromatic Carbon (quaternary) |

| ~127 | Aromatic Carbon (CH) |

| ~125 | Aromatic Carbon (CH) |

| ~111 | Aromatic Carbon (CH) |

| ~56 | Methoxy Carbon (-OCH₃) |

| ~26 | tert-Butyl Methyl Carbons (-C(C H₃)₃) |

| ~18 | tert-Butyl Quaternary Carbon (-C (CH₃)₃) |

| ~-4 | Dimethylsilyl Carbons (-Si(C H₃)₂) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Downfield Region: The aldehyde carbonyl carbon is the most deshielded, appearing around δ 191 ppm . The aromatic carbons attached to oxygen atoms (C-OSi and C-OCH₃) will be found between δ 150-160 ppm . The remaining aromatic carbons will resonate between δ 110-135 ppm .[11]

-

Upfield Region: The methoxy carbon will appear around δ 56 ppm . The carbons of the TBDMS group are characteristic: the three methyl carbons of the tert-butyl group are found around δ 26 ppm , the quaternary carbon at δ 18 ppm , and the two silicon-attached methyl carbons at a highly shielded (upfield) position of approximately δ -4 ppm .[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: A simple workflow for ATR-FTIR analysis.

Detailed Steps:

-

Instrument Preparation: The surface of the ATR crystal (commonly diamond or germanium) is cleaned with a soft, lint-free wipe and a volatile solvent (e.g., isopropanol or acetone) to remove any residues.[13]

-

Background Collection: A background spectrum is collected with the clean, empty ATR crystal. This is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic absorptions of the crystal itself.

-

Sample Measurement: A small amount of the sample (a single drop if liquid, or a small amount of powder) is placed directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleanup: After the measurement, the sample is carefully wiped from the crystal surface, and the crystal is cleaned as in step 1.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 2830, 2720 | Medium, weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | Si-O stretch |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The spectrum will be dominated by strong C-H stretching vibrations from the TBDMS and methoxy groups in the 2850-2950 cm⁻¹ region. The characteristic, and often weaker, pair of bands for the aldehyde C-H stretch should be visible around 2830 cm⁻¹ and 2720 cm⁻¹ .[14]

-

Carbonyl Stretching: A very strong and sharp absorption band is expected around 1685 cm⁻¹ . This is characteristic of the C=O stretching of an aromatic aldehyde, with the conjugation to the benzene ring lowering the frequency from that of a simple aliphatic aldehyde.[15]

-

Aromatic C=C Stretching: Two or more medium-intensity bands will appear in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.

-

C-O and Si-O Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain several strong bands. The C-O stretching of the aryl ether will give strong absorptions around 1250 cm⁻¹ and 1120 cm⁻¹ .[16] A strong band around 830 cm⁻¹ is characteristic of the Si-O stretching vibration of the silyl ether group.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The mass spectrum is defined by its molecular ion at m/z 266 and a base peak at m/z 209, corresponding to the loss of the tert-butyl group. The ¹H and ¹³C NMR spectra are characterized by distinctive signals for the aldehyde, methoxy, and aromatic moieties, as well as the highly shielded and diagnostic resonances of the TBDMS protecting group. The IR spectrum is dominated by a strong carbonyl absorption around 1685 cm⁻¹ and characteristic C-O and Si-O stretching vibrations. Together, these spectral data provide an unambiguous signature for this important synthetic intermediate.

References

-

PubMed. (1996). Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. [Link]

-

EPA NEPI. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

-

Scribd. Standard Operating Procedures for Gas Chromatography. [Link]

-

The University of Melbourne. Standard Operating Procedure for GCMS. [Link]

-

Unknown Source. FTIR Standard Operating Procedure. [Link]

-

NIST Chemistry WebBook. Isovanillin, TBDMS derivative. [Link]

-

Unknown Source. Shimadzu FTIR Standard Operating Procedure. [Link]

-

Wiley Online Library. Gas chromatography mass spectrometry of t-butyldimethylsilyl derivatives of organic acids. [Link]

-

NIST Chemistry WebBook. Isovanillin, TBDMS derivative Gas Chromatography Data. [Link]

-

California Air Resources Board. Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography. [Link]

-

Chemicals Learning. SOP For Operation and Calibration of FTIR. [Link]

-

EPA OSC Response. Standard Operating Procedures for Gas Chromatography/Mass Spectrometry. [Link]

-

Unknown Source. Fourier Transform Infrared Spectroscopy SOP. [Link]

-

Unknown Source. NMR Sample Preparation. [Link]

-

PubMed. Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Pharma Times Official. SOP for Performance Check of Fourier Transform Infrared. [Link]

-

Alowsci. (2025). How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. [Link]

-

Springer Link. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Link]

-

NIST Chemistry WebBook. Isovanillin, TBDMS derivative. [Link]

-

Unknown Source. NMR Data for tert-Butyldimethylsilyl Ethers. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

SpectraBase. FTIR of 2-tert-Butyl-4-ethylphenol, tert-butyldimethylsilyl ether. [Link]

-

SpectraBase. 13C NMR of Ether, tert-butyl 3,3-dimethylbutyl. [Link]

-

SpectraBase. 1H NMR of tert-Butylchlorodimethylsilane. [Link]

-

NIST Chemistry WebBook. Welcome to the NIST Chemistry WebBook. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Unknown Source. Infrared Spectra Handout. [Link]

-

Unknown Source. Table of Characteristic IR Absorptions. [Link]

-

YouTube. (2023). IR spectrum of Ethers. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Isovanillin, TBDMS derivative [webbook.nist.gov]

- 3. Isovanillin, TBDMS derivative [webbook.nist.gov]

- 4. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid t-butyldimethylsilyl ethers as derivatives for mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. cbic.yale.edu [cbic.yale.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-tert-Butyldimethylsilyloxy-4-methoxybenzaldehyde: Nomenclature, Properties, and Synthetic Applications

Abstract

This technical guide provides an in-depth analysis of 3-tert-butyldimethylsilyloxy-4-methoxybenzaldehyde, a key intermediate in modern organic synthesis. The document begins by delineating the compound's various nomenclatures, including its IUPAC name, CAS registry number, and common synonyms, to ensure precise identification in a research and development setting. Subsequently, a detailed summary of its physicochemical properties is presented. The core of this guide focuses on the strategic importance of the tert-butyldimethylsilyl (TBDMS) protecting group, explaining the mechanistic rationale for its use in synthetic chemistry. A validated, step-by-step protocol for the silylation of isovanillin to yield the title compound is provided, followed by a standard deprotection workflow. These sections are designed to offer researchers actionable insights and methodologies. This guide serves as a comprehensive resource for chemists, pharmacologists, and material scientists engaged in the synthesis of complex molecules where selective functional group manipulation is paramount.

Section 1: Nomenclature and Identification

Accurate and unambiguous identification of chemical entities is fundamental to scientific integrity and reproducibility. 3-tert-Butyldimethylsilyloxy-4-methoxybenzaldehyde is known by several names across different databases, suppliers, and publications. Understanding these alternate identifiers is crucial for effective literature searching and material procurement.

The formal IUPAC name for this compound is 3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde [1]. This systematic name precisely describes the molecular structure, indicating a benzaldehyde backbone with a methoxy group at the C4 position and a tert-butyldimethylsilyloxy group at the C3 position.

Commercially and in many research contexts, several synonyms are used interchangeably. These include variations in spacing and punctuation, such as 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde and 3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde [1][2]. A particularly common and descriptive synonym is Isovanillin, TBDMS derivative , which highlights its origin from the starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde)[1][2][3]. It has also been assigned the identifier NSC 620549 by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP)[1][4][5].

For unequivocal identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

A summary of these key identifiers is provided in the table below.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde | [1][6] |

| CAS Number | 97315-18-9 | [1][2][4] |

| Molecular Formula | C₁₄H₂₂O₃Si | [1][2][4] |

| Molecular Weight | 266.41 g/mol | [1][2][4] |

| Common Synonyms | NSC 620549, Isovanillin TBDMS derivative, 3-Hydroxy-4-methoxybenzaldehyde tert-butyldimethylsilyl ether | [1][3][4] |

| InChIKey | RYTUEPCRTPXDLU-UHFFFAOYSA-N | [1][2] |

| ChEMBL ID | CHEMBL1968492 | [1][2] |

Section 2: Physicochemical Properties

The physical and chemical properties of 3-tert-butyldimethylsilyloxy-4-methoxybenzaldehyde dictate its handling, storage, and reaction conditions. As a derivative of isovanillin, its properties are significantly influenced by the bulky, non-polar TBDMS group.

| Property | Value | Source(s) |

| Appearance | Pale Brown Oil | [5][7] |

| Boiling Point | 171-175 °C at 3 Torr | [7] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [7] |

| Refractive Index | 1.497 (Predicted) | [6] |

Section 3: The Strategic Role of the TBDMS Protecting Group

In multi-step organic synthesis, the selective masking or "protection" of reactive functional groups is a cornerstone strategy. The title compound is a classic example of this principle, where the phenolic hydroxyl group of isovanillin is protected as a tert-butyldimethylsilyl (TBDMS) ether.